[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester
Description
Properties
CAS No. |
17103-26-3 |
|---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 |
InChI Key |
YEAGZMZAILTJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and can lead to higher yields and purity of the product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Depending on the nucleophile, products can include [1,1’-Biphenyl]-2-carboxylic acid, 4’-hydroxy-, methyl ester, or [1,1’-Biphenyl]-2-carboxylic acid, 4’-amino-, methyl ester.
Oxidation: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-.
Reduction: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methanol.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent makes it a useful building block for Suzuki coupling reactions to form biaryl compounds.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create derivatives with potential biological activity. These derivatives can be screened for pharmacological properties such as anti-inflammatory or anticancer activity.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its rigid biphenyl core and functional groups that can participate in further chemical modifications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester depends on the specific application and the chemical reactions it undergoes. In organic synthesis, its bromine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4'-Position
The 4'-position on the biphenyl system is critical for biological activity and synthetic utility. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Bromine vs. Methyl : The bromine substituent (target compound) increases molecular weight by ~65 g/mol compared to the methyl analog. Bromine’s electronegativity enhances electrophilic reactivity for cross-coupling, whereas the methyl group is inert .
- Bromomethyl Derivative : The 4'-(bromomethyl) variant serves as an alkylating agent but is also a critical impurity in Telmisartan synthesis ().
Functional Group Variations on the Biphenyl Core
Table 2: Functional Group Modifications
Key Observations :
- Methyl Ester vs. Free Acid : The methyl ester in the target compound improves lipophilicity and synthetic handling compared to the free acid form (e.g., Telmisartan’s carboxylic acid is bioactive but requires ester protection during synthesis) .
- Nitro Substituents : Nitro groups (e.g., in 4,4'-dinitro derivatives) introduce instability and are avoided in drug candidates due to toxicity risks .
Biological Activity
[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester (commonly referred to as 4-bromomethyl-[1,1'-biphenyl]-2-carboxylic acid methyl ester) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and cytotoxic effects, supported by relevant case studies and research findings.
- IUPAC Name : Methyl 4-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
- CAS Number : 152620-34-3
- Molecular Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
Antibacterial Activity
Recent studies have explored the antibacterial properties of various biphenyl derivatives. While specific data on the compound is limited, related compounds have demonstrated significant antibacterial activity. For instance, certain derivatives of carboxylic acids exhibit promising results against common bacterial strains like Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 50 µg/mL |
| 4-Bromomethyl-[1,1'-biphenyl]-2-carboxylic acid methyl ester | TBD | TBD |
The specific MIC for this compound has yet to be established but is anticipated to follow a similar trend based on structural similarities with other active compounds.
Cytotoxic Activity
Cytotoxicity studies are crucial for assessing the safety and therapeutic potential of chemical compounds. Preliminary investigations into biphenyl derivatives suggest that certain structural modifications can enhance or diminish cytotoxic effects on cancer cell lines. For example, compounds with bulky side chains have shown reduced cytotoxicity compared to their simpler counterparts .
In a study involving related biphenyl compounds:
- Cell Line : HCC1569 (breast cancer)
- Concentration Range : 0.0156 mg/mL to 2 mg/mL
- Results : Significant cytotoxicity was observed at higher concentrations, with a dose-dependent decrease in cell viability.
Case Studies and Research Findings
- Calcium Channel Blockers : Some biphenyl derivatives have been studied for their ability to act as calcium channel blockers, which could indicate potential cardiovascular applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the bromine position can significantly affect biological activity. For instance, replacing bromine with other halogens or functional groups may enhance antibacterial efficacy .
- Patented Applications : The synthesis and application of various biphenyl derivatives have been patented, indicating ongoing industrial interest in their biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
